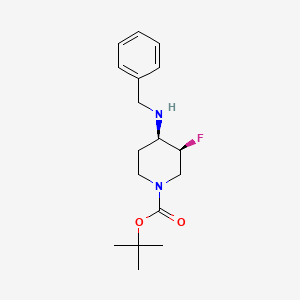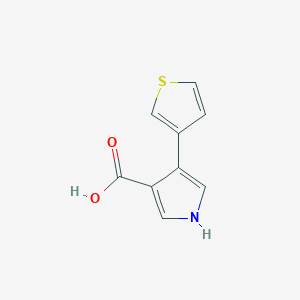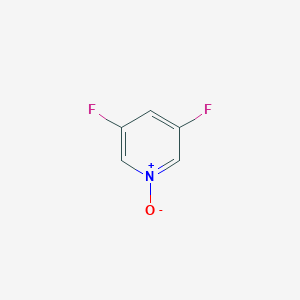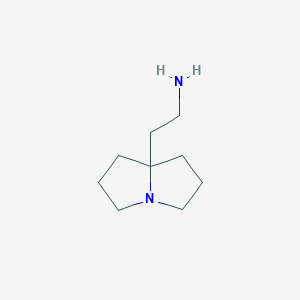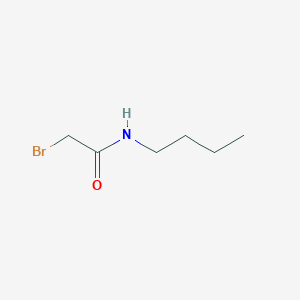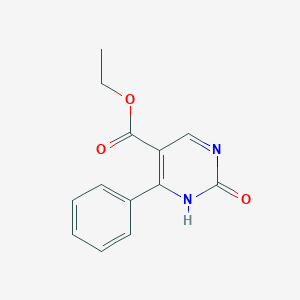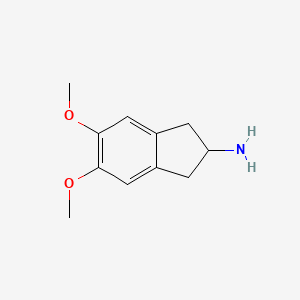
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Vue d'ensemble
Description
The compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a chemical structure that has been the subject of various studies due to its potential applications in medicinal chemistry. It is a derivative of the indene molecule, which is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentene ring. The presence of methoxy groups and the dihydro-1H-inden-2-amine moiety suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient and economical synthesis of a diethyl analog of the compound was reported, which involved a six-step process starting from 2-aminoindan and achieved an overall yield of 49% . This process utilized Friedel–Crafts acetylations and hydrogenations, highlighting the potential for regioselective modifications of the indene scaffold. Although the exact synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not detailed, the methodologies applied to similar compounds could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not explicitly discussed in the provided papers. However, the structure can be inferred to some extent from related compounds. For example, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis, which suggests that the indene core can be functionalized and expanded into more complex heterocyclic systems .
Chemical Reactions Analysis
The indene core, particularly when substituted with functional groups like methoxy, can undergo various chemical reactions. The synthesis of aromatic amide derivatives from a related compound indicates that the indene moiety can be further derivatized to produce compounds with potential anti-inflammatory properties . This suggests that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine could also be a versatile intermediate for the synthesis of a wide range of bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine are not directly reported in the provided papers. However, the presence of methoxy groups is known to influence the lipophilicity and electronic properties of a molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. The dihydro-1H-inden-2-amine part of the molecule could contribute to its basicity and potential interaction with biological targets .
Relevant Case Studies
The provided papers do not include case studies directly related to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. However, the studies on similar compounds provide insights into the potential applications of such molecules. For instance, amide derivatives of a related compound were evaluated for anti-inflammatory and analgesic activities, and some showed promising results without the gastrointestinal toxicity associated with common NSAIDs . Another study synthesized analogues with AChE inhibitory activities, suggesting potential for treating Alzheimer's disease .
Applications De Recherche Scientifique
Michael Addition Reaction
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in a Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . This reaction resulted in a variety of compounds with different stability .
- Methods and Procedures : The compound and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition .
- Results and Outcomes : The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives. The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .
Acetyl Cholinesterase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Derivatives of the compound have been synthesized as potential acetyl cholinesterase inhibitors .
Synthesis of Quinolone Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used as a reagent in the synthesis of quinolone compounds . These compounds are used in combination with glucocorticoids for the treatment of airway diseases .
Dye Manufacturing
- Scientific Field : Industrial Chemistry
- Application Summary : Heterocyclic compounds, such as “5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine”, are known to be used in the manufacturing of dyes .
Synthesis of Quinolone Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used as a reagent in the synthesis of quinolone compounds . These compounds are used in combination with glucocorticoids for the treatment of airway diseases .
Dye Manufacturing
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASGTHDRXFGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452994 | |
| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
83598-55-4 | |
| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

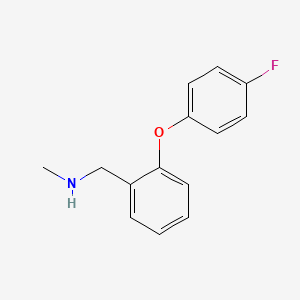
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)



